molecular formula C9H12ClNO2 B1271463 Methyl 2-(aminomethyl)benzoate Hydrochloride CAS No. 849020-92-4

Methyl 2-(aminomethyl)benzoate Hydrochloride

Cat. No.: B1271463
CAS No.: 849020-92-4
M. Wt: 201.65 g/mol
InChI Key: RMCMHUFPMHONOO-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS: 849020-92-4) is an organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It features a benzoate ester backbone substituted with an aminomethyl group at the ortho position, protonated as a hydrochloride salt. This compound is commonly utilized in pharmaceutical and material science research due to its versatile reactivity and structural modularity.

Properties

IUPAC Name

methyl 2-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCMHUFPMHONOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375427
Record name Methyl 2-(aminomethyl)benzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-92-4
Record name Methyl 2-(aminomethyl)benzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carbomethoxybenzylamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride typically involves the esterification of 2-(aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Histone Deacetylase Inhibition

Methyl 2-(aminomethyl)benzoate hydrochloride has been investigated as a potential histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression, and their inhibition is associated with anti-cancer effects. A study demonstrated that derivatives of this compound could selectively inhibit HDAC6, which is implicated in various malignancies, including melanoma .

Case Study : In a structure-based optimization study, compounds derived from this compound exhibited enhanced potency against HDAC6, leading to significant reductions in tumor cell growth in vitro. The most effective inhibitors showed low nanomolar IC50 values, indicating strong potential for therapeutic applications against cancer .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, leading to the development of new pharmaceuticals.

Example : In one research project, this compound was used as a starting material to synthesize novel small molecules that target specific protein interactions involved in disease pathways. These modifications enhanced the biological activity of the resulting compounds .

Drug Development

The compound has been utilized in drug discovery processes aimed at developing new therapeutic agents for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Research Findings : Studies have indicated that modifications to the methyl group can enhance the lipophilicity of the compound, improving its central nervous system penetration and efficacy against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)benzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active aminomethylbenzoic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-(aminomethyl)benzoate Hydrochloride (CAS: 6232-11-7) shares the same molecular formula (C₉H₁₁NO₂·HCl) and weight (201.65 g/mol) but differs in the substituent position (para vs. ortho). This positional isomer is noted for applications in pharmaceutical synthesis and material science, where regioselectivity impacts binding affinity or material properties.

Substituent Variations

Chlorophenyl Derivatives
  • This modification is critical in agrochemical research for pesticidal activity.
Methylamino vs. Aminomethyl Groups
  • 2-(Methylamino)-2-phenylacetic acid Hydrochloride (CAS: 28544-42-5, C₉H₁₂ClNO₂): Replaces the aminomethyl group with a methylamino moiety, altering hydrogen-bonding capacity and solubility. Such derivatives are explored in neurotransmitter analogs.
Heterocyclic Additions

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
Methyl 2-(aminomethyl)benzoate Hydrochloride 849020-92-4 C₉H₁₂ClNO₂ 201.65 Ortho-aminomethyl Pharmaceutical intermediates, material science
Methyl 4-(aminomethyl)benzoate Hydrochloride 6232-11-7 C₉H₁₁NO₂·HCl 201.65 Para-aminomethyl Drug synthesis
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 141109-13-9 C₉H₁₁ClNO₂·HCl 232.10 2-chlorophenyl Agrochemical development
2-(Methylamino)-2-phenylacetic acid HCl 28544-42-5 C₉H₁₂ClNO₂ 201.65 Methylamino Neurochemical research
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate HCl 1279813-52-3 C₁₀H₁₀ClN₅O₂ 267.67 Triazole ring Kinase inhibitor R&D

Biological Activity

Methyl 2-(aminomethyl)benzoate hydrochloride is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure : this compound has the chemical formula C9H11NO2HClC_9H_{11}NO_2\cdot HCl and a molecular weight of approximately 201.65 g/mol. The compound features an aminomethyl group attached to a benzoate moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls, leading to cell lysis.

  • Minimum Inhibitory Concentrations (MIC) : Various derivatives have shown MIC values ranging from 2 to 64 µg/mL against resistant strains such as MRSA and E. coli, demonstrating the compound's potential as an antibiotic agent .

Anticancer Properties

This compound has also been evaluated for its anticancer effects. Studies have reported its cytotoxicity against several cancer cell lines, including those associated with leukemia and solid tumors.

  • Cytotoxicity Data : In vitro assays revealed that certain analogs of the compound displayed IC50 values in the low micromolar range (e.g., IC50 = 5.6 µM against K562 cells), indicating potent anticancer activity . The structural modifications in these analogs were found to enhance their lipophilicity and permeability, which are critical factors in drug design.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in cancer cell proliferation and survival. For instance, docking studies suggest that it effectively binds to the active sites of various RTKs, preventing their activation .
  • Cell Cycle Arrest : Some studies indicate that treatment with this compound leads to cell cycle arrest in cancer cells, thereby inhibiting their growth and inducing apoptosis.

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study involving K562 cells demonstrated that this compound led to significant cytotoxic effects with an IC50 value of 5.6 µM, suggesting its potential as a therapeutic agent for chronic myelogenous leukemia .
  • Antibacterial Efficacy : In another investigation, derivatives were tested against clinical isolates of MRSA and exhibited potent antibacterial activity with MIC values as low as 4 µg/mL, highlighting their potential in combating multidrug-resistant infections .

Comparative Analysis

The following table summarizes key biological activities and findings related to this compound compared to other compounds:

CompoundActivity TypeMIC/IC50 ValuesNotes
Methyl 2-(aminomethyl)benzoate HClAntimicrobialMIC = 4 µg/mLEffective against MRSA
AnticancerIC50 = 5.6 µMActive against K562 leukemia cells
Other Aminobenzoyl DerivativesAntimicrobialMIC = 2-64 µg/mLBroad-spectrum activity

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2-(aminomethyl)benzoate Hydrochloride, and how can yield be improved?

  • Methodological Answer : Synthesis typically involves reductive amination or esterification reactions. For example, reducing intermediates like nitriles or Schiff bases using agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions minimizes hydrolysis . Acidic conditions (e.g., HCl) are critical for hydrochlorination. To optimize yield, control reaction temperature (e.g., 0–5°C for sensitive steps), use inert atmospheres (N₂/Ar), and monitor progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm structural integrity, especially the methyl ester (-COOCH₃) and aminomethyl (-CH₂NH₂·HCl) moieties.
  • HPLC (≥98% purity) with UV detection at 210–254 nm for quantitative analysis .
  • Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., C₉H₁₂ClNO₂, MW 217.65 g/mol) .
  • Elemental Analysis to validate stoichiometry (C, H, N, Cl) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare LD₅₀ values across models (e.g., rodent vs. cell lines) to identify species-specific metabolic differences .
  • Mechanistic Studies : Probe reactive metabolites (e.g., via cytochrome P450 assays) to explain discrepancies in hepatotoxicity .
  • Exposure Duration : Acute vs. chronic toxicity profiles may vary due to cumulative effects; design longitudinal in vivo studies with staggered dosing .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GABA receptors or cholinesterases) .
  • Kinetic Assays : Measure IC₅₀ values via fluorometric/enzymatic assays (e.g., Ellman’s method for acetylcholinesterase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-target interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., benzoic acid derivatives) .
  • pH-Dependent Solubility : Perform shake-flask experiments at pH 1–10 to correlate solubility with stability. Use buffered solutions (e.g., phosphate, acetate) .

Critical Considerations for Researchers

  • Data Reproducibility : Document batch-specific variations (e.g., solvent traces) via GC-MS .
  • Regulatory Compliance : Adhere to TSCA guidelines for R&D use and disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)benzoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)benzoate Hydrochloride

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